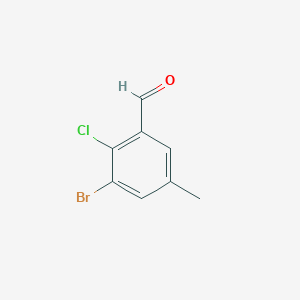

3-Bromo-2-chloro-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJJHIQEXZWUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Chloro 5 Methylbenzaldehyde

De Novo Synthesis Approaches to 3-Bromo-2-chloro-5-methylbenzaldehyde

De novo synthesis in this context refers to the construction of the target molecule from simpler, commercially available precursors through a series of chemical transformations. The key challenges in the synthesis of this compound lie in achieving the desired regiochemistry of the halogen substituents and the efficient introduction of the aldehyde group.

Strategic Halogenation of Benzaldehyde (B42025) Precursors

One viable synthetic route involves the sequential halogenation of a substituted benzaldehyde. This approach leverages the directing effects of the existing substituents on the aromatic ring to guide the incoming electrophiles (bromine and chlorine) to the desired positions.

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring. For the synthesis of this compound, a potential precursor for bromination would be 2-chloro-5-methylbenzaldehyde.

In this precursor, the methyl group (-CH₃) is an activating group and an ortho, para-director, while the chloro (-Cl) and aldehyde (-CHO) groups are deactivating. The chloro group is an ortho, para-director, and the aldehyde group is a meta-director. libretexts.orgunizin.org The combined directing effects of these substituents would favor the introduction of bromine at the position ortho to the methyl group and meta to the aldehyde group, which corresponds to the desired 3-position. The chloro group also directs to this position (ortho to the chlorine). Therefore, the directing effects of the substituents are reinforcing, leading to a high degree of regioselectivity. stackexchange.comjove.com

A common and effective reagent for regioselective bromination is N-bromosuccinimide (NBS), often used in the presence of a catalytic amount of acid or a Lewis acid. google.com

| Precursor | Reagents and Conditions | Product | Key Observations |

| 2-chloro-5-methylbenzaldehyde | NBS, H₂SO₄ (catalytic), in a chlorinated solvent | This compound | The reaction proceeds with high regioselectivity due to the concerted directing effects of the substituents. |

An alternative approach within this strategy would be to start with 3-bromo-5-methylbenzaldehyde (B1341060) and introduce a chlorine atom at the 2-position. In this case, the methyl group directs to the ortho and para positions (2, 4, and 6), while the bromo substituent also directs to the ortho and para positions. The aldehyde group, being a meta-director, directs towards the 3 and 5 positions. The position ortho to both the bromo and methyl groups (position 2) is sterically hindered, but electronically activated by both the methyl and bromo groups.

Electrophilic chlorination can be achieved using various reagents, such as chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

| Precursor | Reagents and Conditions | Product | Key Observations |

| 3-bromo-5-methylbenzaldehyde | Cl₂, FeCl₃, in a chlorinated solvent | This compound | The regioselectivity can be influenced by steric hindrance, potentially leading to a mixture of products. The desired isomer is formed due to the activating effects of the methyl and bromo groups at the 2-position. |

Introduction of the Aldehyde Functionality

A different synthetic strategy involves the construction of the halogenated aromatic core first, followed by the introduction of the aldehyde group. This can be a highly effective approach, particularly if the required dihalogenated toluene (B28343) derivative is readily accessible.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com The substrate for this reaction would be 1-bromo-2-chloro-4-methylbenzene. chembk.com

The methyl group is an activating ortho, para-director, while the bromo and chloro groups are deactivating ortho, para-directors. The combined effect of these substituents would direct the incoming electrophile (the Vilsmeier reagent) to the position ortho to the methyl group and para to the bromine, which is the desired position for the aldehyde group.

| Substrate | Reagents and Conditions | Product | Key Observations |

| 1-bromo-2-chloro-4-methylbenzene | 1. POCl₃, DMF2. Aqueous workup | This compound | The reaction is effective for activated aromatic rings. The regioselectivity is controlled by the directing effects of the existing substituents. |

Another common method for the synthesis of benzaldehydes is the oxidation of the corresponding benzyl (B1604629) alcohol. sigmaaldrich.com In this approach, the precursor would be (3-bromo-2-chloro-5-methylphenyl)methanol. aobchem.com This benzyl alcohol can be prepared from 1-bromo-2-chloro-4-methylbenzene through benzylic bromination followed by hydrolysis, or via the reduction of a corresponding benzoic acid derivative. google.com

The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

| Precursor | Reagents and Conditions | Product | Key Observations |

| (3-bromo-2-chloro-5-methylphenyl)methanol | PCC, dichloromethane (B109758) (DCM) or MnO₂, DCM | This compound | Mild oxidation conditions are crucial to prevent the formation of the corresponding carboxylic acid. |

Reduction of Carboxylic Acid Derivatives or Related Amides

The synthesis of this compound can be achieved through the partial reduction of a corresponding carboxylic acid derivative, such as an acyl chloride or a Weinreb amide. This method is advantageous as it prevents over-reduction to the corresponding alcohol.

The reaction proceeds by adding a strong reducing agent like Lithium aluminum hydride (LiAlH₄) to a solution of the Weinreb amide in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C). The resulting intermediate is a stable chelated species that, upon acidic workup, hydrolyzes to yield the desired aldehyde. This method is known for its high yield and chemoselectivity.

Table 1: Representative Reaction Conditions for Weinreb Amide Reduction

| Reagent/Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 3-bromo-2-chloro-N-methoxy-N,5-dimethylbenzamide | Aldehyde Precursor |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Hydride Source |

| Solvent | Tetrahydrofuran (THF) | Anhydrous reaction medium |

| Temperature | -78 °C | Control reactivity, prevent over-reduction |

Synthesis via Functional Group Interconversions on Pre-existing Aromatic Scaffolds

Another major approach to synthesizing this compound involves modifying an existing benzene (B151609) ring that already contains some of the required substituents. This strategy encompasses transformations of toluene, benzoic acid, and aniline (B41778) derivatives.

Transformation of Related Halogenated Toluene Derivatives

This synthetic route begins with a halogenated toluene derivative, such as 1-bromo-2-chloro-4-methylbenzene. chembk.comscbt.com The synthesis can proceed via two primary pathways: direct formylation of the aromatic ring or oxidation of the benzylic methyl group.

Formylation: Direct introduction of the aldehyde group (formylation) onto the 1-bromo-2-chloro-4-methylbenzene ring is a feasible option. The Gattermann or Vilsmeier-Haack reactions are standard procedures for this transformation. For instance, using a Lewis acid catalyst with a suitable formylating agent can introduce the -CHO group onto the ring. google.com The directing effects of the existing substituents (bromo, chloro, and methyl groups) will determine the regioselectivity of the reaction, targeting the position ortho to the activating methyl group and meta to the deactivating halogens.

Oxidation of the Methyl Group: A multi-step pathway involving the oxidation of the methyl group offers a reliable alternative. This typically involves:

Radical Bromination: The methyl group of the starting toluene is first converted to a bromomethyl group (-CH₂Br) using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.

Hydrolysis: The resulting benzyl bromide is hydrolyzed to the corresponding benzyl alcohol, (3-bromo-2-chloro-5-methylphenyl)methanol. This intermediate is also commercially available, potentially shortening the synthetic route. aobchem.com

Oxidation: The benzyl alcohol is then oxidized to the final aldehyde. A variety of mild oxidizing agents can be used for this step, such as manganese (IV) oxide (MnO₂) or pyridinium chlorochromate (PCC), to avoid over-oxidation to the carboxylic acid. The oxidation of a similar compound, (3-bromo-2-methylphenyl)methanol, to its aldehyde using MnO₂ in dichloromethane is a well-documented precedent. chemicalbook.com

Table 2: Oxidation of (3-bromo-2-chloro-5-methylphenyl)methanol

| Reagent/Parameter | Condition | Reference |

|---|---|---|

| Oxidizing Agent | Manganese (IV) oxide (MnO₂) | chemicalbook.com |

| Solvent | Dichloromethane (CH₂Cl₂) | chemicalbook.com |

Derivatization from Halogenated Benzoic Acid Intermediates

Starting from a halogenated benzoic acid, specifically 3-bromo-2-chloro-5-methylbenzoic acid, provides a direct precursor to the target aldehyde. The synthesis of this benzoic acid can be accomplished through methods analogous to those used for similar structures, such as the lithiation and carboxylation of a halogenated aromatic compound. googleapis.com

Once the benzoic acid is obtained, it must be converted to the aldehyde. A common and efficient method involves a two-step process:

Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acid chloride derivative, 3-bromo-2-chloro-5-methylbenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The synthesis of the related 5-bromo-2-chlorobenzoyl chloride from its parent acid using SOCl₂ and a pyridine (B92270) catalyst proceeds in high yield. chemicalbook.com

Reduction of Acyl Chloride: The resulting acyl chloride is then selectively reduced to the aldehyde. The Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur) and hydrogen gas, is a classic method for this transformation. Alternatively, hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) can achieve this reduction at low temperatures.

Diazotization-Reduction Sequences in Substituted Anilines

A versatile synthetic route can be designed starting from the corresponding aniline, 3-bromo-2-chloro-5-methylaniline (B8775961). sigmaaldrich.comnih.gov This method leverages the Sandmeyer or Gattermann reactions to introduce the aldehyde functionality.

The sequence begins with the diazotization of the aniline. The primary amine group of 3-bromo-2-chloro-5-methylaniline is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction forms a diazonium salt intermediate.

The subsequent step involves the replacement of the diazonium group (-N₂⁺) with a formyl group. In the Gattermann reaction, the diazonium salt solution is treated with copper powder and hydrogen cyanide (or a cyanide salt), followed by hydrolysis to yield the aldehyde. A related procedure, the Sandmeyer reaction, uses copper(I) cyanide. These methods are well-established for introducing functionalities onto an aromatic ring via an aniline precursor. google.com

Catalyst Systems and Reaction Conditions for Synthesis of this compound

The successful synthesis of this compound is highly dependent on the appropriate selection of catalyst systems and the precise control of reaction conditions. Different synthetic strategies necessitate distinct catalytic approaches.

For syntheses involving halogenation of an aromatic precursor, Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed to polarize the halogen molecule and facilitate electrophilic aromatic substitution. google.com

In the reduction of carboxylic acid derivatives , the catalyst choice is critical for selectivity. The Rosenmund reduction of an acyl chloride to an aldehyde specifically uses a poisoned palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), often treated with quinoline (B57606) and sulfur. This "poisoning" deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde to an alcohol.

For diazotization-Sandmeyer sequences , copper salts are the quintessential catalysts. Copper(I) bromide or copper(I) chloride are used to introduce halogens, while copper(I) cyanide (CuCN) is used to install a nitrile group, which can then be hydrolyzed and reduced to an aldehyde.

The formation of acyl chlorides from carboxylic acids using thionyl chloride is often accelerated by a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF). chemicalbook.com

Reaction conditions such as temperature and solvent are also paramount. Reductions with powerful hydride reagents like LiAlH₄ are conducted at very low temperatures (-78 °C) in anhydrous ether solvents to control the reaction's exothermicity and prevent side reactions. chemicalbook.com Diazotization reactions require temperatures between 0 and 5 °C to ensure the stability of the diazonium salt intermediate. google.com

Table 3: Summary of Catalysts in Relevant Synthetic Transformations

| Reaction Type | Catalyst / Key Reagent | Function |

|---|---|---|

| Electrophilic Bromination | FeBr₃ or AlCl₃ | Lewis Acid, Halogen Activation |

| Acyl Chloride Reduction | Pd/BaSO₄ (poisoned) | Rosenmund Catalyst |

| Diazotization/Sandmeyer | Copper(I) Cyanide (CuCN) | Introduction of Nitrile Group |

| Acyl Chloride Formation | Pyridine or DMF | Nucleophilic Catalyst |

| Weinreb Amide Reduction | LiAlH₄ | Hydride Reducing Agent |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 2 Chloro 5 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This polarity is the basis for its participation in oxidation, reduction, condensation, and nucleophilic addition reactions.

Aromatic aldehydes can be readily oxidized to their corresponding carboxylic acids using strong oxidizing agents. This reaction is a fundamental transformation in organic synthesis. For 3-Bromo-2-chloro-5-methylbenzaldehyde, this oxidation results in the formation of 3-Bromo-2-chloro-5-methylbenzoic acid. The reaction proceeds by converting the aldehyde C-H bond into a C-O bond.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. libretexts.org The choice of reagent can be critical to avoid unwanted side reactions, although the aromatic ring is generally stable to these oxidants under controlled conditions.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 3-Bromo-2-chloro-5-methylbenzoic acid |

The aldehyde group can be reduced to a primary alcohol. This transformation involves the addition of two hydrogen atoms across the carbonyl double bond. The product of the reduction of this compound is (3-Bromo-2-chloro-5-methylphenyl)methanol.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent that must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107).

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (3-Bromo-2-chloro-5-methylphenyl)methanol |

Condensation reactions are crucial for forming carbon-carbon and carbon-nitrogen bonds.

Aldol Condensation: Aromatic aldehydes lacking α-hydrogens, such as this compound, cannot undergo self-aldol condensation. However, they can react with enolizable aldehydes or ketones (those with α-hydrogens) in a mixed or crossed-aldol condensation, often referred to as a Claisen-Schmidt condensation. In this reaction, the aromatic aldehyde acts as the electrophile, reacting with the enolate formed from the other carbonyl compound.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. internationaljournalcorner.comlearncbse.in This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to yield the C=N double bond. The reaction is typically catalyzed by a trace amount of acid. The formation of Schiff bases is a versatile method for creating new ligands and biologically active molecules. internationaljournalcorner.com For instance, the reaction of 3-bromo-5-chloro-salicylaldehyde with isonicotinohydrazide yields a Schiff base compound. nih.gov

Table 3: Condensation Reactions of this compound

| Reaction Type | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | An enolizable ketone (e.g., Acetone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

The electrophilic carbonyl carbon of this compound is a prime target for a variety of nucleophiles. This reaction is a fundamental process for aldehydes. The initial addition of the nucleophile to the carbonyl carbon breaks the pi bond, forming a tetrahedral alkoxide intermediate, which is then typically protonated to give the final product.

Examples include the formation of cyanohydrins upon reaction with hydrogen cyanide (HCN) and the formation of hemiacetals when treated with alcohols in the presence of an acid or base catalyst.

Table 4: Nucleophilic Addition to this compound

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Cyanide Ion | HCN / KCN | Cyanohydrin |

| Alcohol | ROH (e.g., Methanol) | Hemiacetal |

Reactivity of the Halogen Substituents

The halogen atoms on the aromatic ring can be replaced under certain conditions, primarily through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) on an aryl halide is generally less favorable than electrophilic substitution. libretexts.org However, it can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org

In this compound, the aldehyde group (-CHO) is a moderately strong electron-withdrawing group.

The chlorine atom is at the 2-position (ortho to the aldehyde).

The bromine atom is at the 3-position (meta to the aldehyde).

According to the principles of SNAr, the electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance. libretexts.orglibretexts.org This stabilization is only effective when the activating group is ortho or para to the site of nucleophilic attack. libretexts.orgyoutube.com A meta-substituent does not provide this resonance stabilization. libretexts.org

Therefore, the chlorine atom at the C-2 position is activated towards nucleophilic substitution, while the bromine atom at the C-3 position is not. A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻) or an alkoxide ion (RO⁻), would preferentially replace the chlorine atom. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Table 5: Plausibility of Nucleophilic Aromatic Substitution

| Leaving Group | Position relative to -CHO | Activating Group Effect | Likelihood of Substitution | Potential Product with NaOH |

|---|---|---|---|---|

| Chlorine | Ortho | Activated by resonance | More Likely | 3-Bromo-2-hydroxy-5-methylbenzaldehyde |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl halide moieties of this compound are prime candidates for such transformations. The differential reactivity of the C-Br and C-Cl bonds can, in principle, allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings. This difference in reactivity stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating oxidative addition to the palladium(0) catalyst.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of palladium-catalyzed cross-coupling reactions on similar dihalogenated aromatic compounds are well-established. For instance, in a related compound, 3-bromo-4-chloro-1,2,5-thiadiazole, the bromo-substituent is selectively replaced in Stille and Suzuki reactions. researchgate.net This selectivity is a common feature in palladium-catalyzed reactions involving substrates with multiple different halogen substituents.

A general representation of a Suzuki-Miyaura coupling reaction involving this compound is shown below, highlighting the preferential reaction at the C-Br bond:

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Expected Site of Reaction | Rationale |

| Suzuki-Miyaura | C-Br | Higher reactivity of C-Br bond in oxidative addition. |

| Stille | C-Br | Higher reactivity of C-Br bond in oxidative addition. |

| Heck | C-Br | Higher reactivity of C-Br bond in oxidative addition. |

| Sonogashira | C-Br | Higher reactivity of C-Br bond in oxidative addition. |

| Buchwald-Hartwig | C-Br | Higher reactivity of C-Br bond in oxidative addition. |

The choice of catalyst, ligand, and reaction conditions can be tuned to modulate the reactivity and in some cases, can lead to reaction at the less reactive C-Cl bond, although this typically requires more forcing conditions or specialized catalytic systems.

Metal-Mediated Transformations Involving Aryl Halides

Aryl halides are versatile precursors for a variety of metal-mediated transformations beyond palladium-catalyzed cross-coupling. These include the formation of organometallic reagents such as Grignard and organolithium reagents, as well as metal-halogen exchange reactions.

The presence of two different halogens in this compound offers the potential for selective metal-halogen exchange. Typically, the more reactive halogen, bromine, will undergo exchange preferentially. For example, treatment with an organolithium reagent like n-butyllithium at low temperatures would be expected to selectively replace the bromine atom with lithium, forming 2-chloro-5-methyl-3-lithiobenzaldehyde. This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

However, the presence of the aldehyde group complicates these reactions, as organolithium and Grignard reagents are potent nucleophiles that can readily add to the carbonyl group. To circumvent this, the aldehyde must be protected prior to the metal-halogen exchange. Common protecting groups for aldehydes include acetals and dithioacetals.

An example of a potential reaction sequence is as follows:

Protection of the aldehyde: Reaction with ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.

Selective metal-halogen exchange: Reaction with n-butyllithium at low temperature to replace the bromine atom.

Reaction with an electrophile: Quenching the resulting organolithium species with an electrophile (e.g., CO₂, an alkyl halide, or a ketone).

Deprotection: Removal of the acetal (B89532) protecting group to regenerate the aldehyde.

Transition metal-mediated dearomatization reactions represent another class of transformations, although these are less commonly applied to highly functionalized benzenes like this compound. researchgate.net These reactions often employ chromium, manganese, or osmium complexes to activate the aromatic ring towards nucleophilic attack, leading to the formation of substituted cyclohexadienes. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. msu.edu The rate and regioselectivity of EAS are strongly influenced by the substituents present on the aromatic ring. In this compound, the substituents have competing electronic effects.

Aldehyde group (-CHO): Strongly deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects.

Chloro (-Cl) and Bromo (-Br) groups: Deactivating due to their electron-withdrawing inductive effects, but ortho, para-directing due to their electron-donating resonance effects.

Methyl group (-CH₃): Activating and ortho, para-directing due to its electron-donating inductive and hyperconjugation effects.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | Deactivating, meta-directing | Directs to position 5 (occupied) |

| -Cl | 2 | Deactivating, ortho, para-directing | Directs to positions 4 and 6 |

| -Br | 3 | Deactivating, ortho, para-directing | Directs to positions 1 (occupied) and 5 (occupied) |

| -CH₃ | 5 | Activating, ortho, para-directing | Directs to positions 2 (occupied), 4, and 6 |

Considering the combined directing effects, the most likely positions for electrophilic attack are positions 4 and 6. The activating methyl group strongly favors substitution at its ortho positions (4 and 6), while the chloro group also directs to these positions. The strongly deactivating aldehyde group directs to the already substituted 5-position. Therefore, any successful electrophilic substitution is expected to occur at either position 4 or 6, with the specific outcome likely depending on the steric bulk of the incoming electrophile and the precise reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumsu.edumasterorganicchemistry.com However, the highly deactivated nature of the ring in this compound would necessitate harsh reaction conditions for these transformations to proceed, which could lead to side reactions or decomposition.

Investigations into Reaction Mechanisms and Selectivity for this compound

A detailed mechanistic understanding of reactions involving this compound is crucial for predicting and controlling the outcome of its transformations. The selectivity of a particular reaction is determined by a combination of electronic and steric factors.

In palladium-catalyzed cross-coupling reactions , the selectivity for the C-Br bond over the C-Cl bond is primarily an electronic effect. The oxidative addition of the aryl halide to the palladium(0) center is the rate-determining step, and the lower bond dissociation energy of the C-Br bond makes this process more facile. The mechanism of a Suzuki-Miyaura coupling, for example, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition step dictates the regioselectivity when multiple halides are present.

For metal-halogen exchange reactions , the selectivity is also governed by electronic factors. The greater polarizability and lower electronegativity of bromine compared to chlorine make the C-Br bond more susceptible to attack by the nucleophilic carbon of an organolithium reagent.

In electrophilic aromatic substitution , the regioselectivity is a complex interplay of the directing effects of all four substituents. As discussed previously, the activating methyl group and the ortho, para-directing chloro group reinforce substitution at positions 4 and 6. The final product distribution between these two positions would be influenced by steric hindrance. Position 6 is flanked by the methyl and bromine groups, while position 4 is adjacent to the methyl and chlorine groups. The relative steric bulk of the bromine and chlorine atoms, as well as the incoming electrophile, would determine the preference between these two sites.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 2 Chloro 5 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed experimental data for the NMR analysis of 3-Bromo-2-chloro-5-methylbenzaldehyde is not available in the public domain.

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and multiplicity patterns for this compound, have not been reported in the searched sources.

Publicly accessible ¹³C NMR data, which would provide chemical shifts for the carbon atoms in this compound, could not be located.

There are no available reports on advanced 2D NMR studies such as COSY, HMQC, or HMBC for this compound to definitively assign proton and carbon signals and elucidate long-range correlations.

Vibrational Spectroscopy

Specific vibrational spectroscopy data for this compound is not documented in the available literature.

A detailed FT-IR spectrum with peak assignments for the characteristic vibrational modes of the functional groups in this compound is not available.

No FT-Raman spectroscopic data for this compound, which would provide complementary information to FT-IR on the vibrational modes, could be found.

Mass Spectrometric Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of chemical compounds. For a molecule such as this compound, various mass spectrometric techniques are employed to gain a comprehensive understanding of its identity, purity, and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₈H₆BrClO. HRMS analysis would be used to measure the monoisotopic mass, which is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O). missouri.edu The measured exact mass would then be compared to the theoretical value to confirm the elemental formula. The presence of bromine and chlorine atoms would also produce a characteristic isotopic pattern, further corroborating the compound's identity. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆BrClO |

| Nominal Mass | 232 u |

| Theoretical Monoisotopic Mass ([M]⁺) | 231.9263 u |

| Isotopes Used for Calculation | ¹²C=12.00000, ¹H=1.00783, ⁷⁹Br=78.91834, ³⁵Cl=34.96885, ¹⁶O=15.99491 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds in a mixture. und.eduresearchgate.net In the context of this compound, GC-MS serves as a primary method for assessing its purity and detecting any volatile impurities that may be present from the synthesis process.

A sample of the compound, dissolved in a suitable solvent, is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. Potential impurities could include residual starting materials (e.g., substituted toluenes), solvents, or isomeric byproducts formed during halogenation or formylation reactions. researchgate.netacs.org

| Potential Impurity | Expected Elution Relative to Main Peak | Key Mass Fragments (m/z) |

|---|---|---|

| 2-Chloro-5-methyltoluene | Earlier | 140, 105, 91 |

| 3-Bromo-5-methyltoluene | Earlier | 184, 105, 91 |

| Isomeric Dihalogenated Methylbenzaldehydes | Similar | 232, 203, 124 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. synthinkchemicals.comresolvemass.ca It is particularly useful for identifying high-molecular-weight byproducts or more polar impurities that are not amenable to GC-MS analysis.

In the analysis of this compound, LC-MS could detect impurities such as the corresponding carboxylic acid (3-Bromo-2-chloro-5-methylbenzoic acid), which may form via oxidation of the aldehyde group. Other potential non-volatile components include dimeric species or other condensation products formed during synthesis or storage. The liquid chromatograph separates these components, which are then ionized (often using soft ionization techniques like electrospray ionization, ESI) and detected by the mass spectrometer. sepscience.comthermofisher.com

| Potential Impurity | Molecular Formula | Expected Ion (ESI+) [M+H]⁺ |

|---|---|---|

| 3-Bromo-2-chloro-5-methylbenzoic acid | C₈H₆BrClO₂ | 248.9369 |

| Dimeric Ether Byproduct | C₁₆H₁₁Br₂Cl₂O | 462.8661 |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique commonly used in conjunction with GC. It involves bombarding the sample molecules with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular "fingerprint" that is highly characteristic of the compound's structure.

For this compound, the EIMS spectrum would be expected to show a distinct molecular ion peak (M⁺). Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). libretexts.orgyoutube.com Further fragmentation would involve the cleavage of the carbon-halogen bonds, leading to ions corresponding to [M-Cl]⁺ and [M-Br]⁺. The stability of the aromatic ring results in a strong molecular ion peak compared to aliphatic compounds. whitman.edumiamioh.edu

| Fragment Ion (Structure) | Proposed Loss | Predicted m/z (for ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₈H₆BrClO]⁺ | Molecular Ion (M⁺) | 232 |

| [C₈H₅BrClO]⁺ | -H | 231 |

| [C₇H₅BrCl]⁺ | -CHO | 203 |

| [C₈H₆BrO]⁺ | -Cl | 197 |

| [C₈H₆ClO]⁺ | -Br | 153 |

| [C₆H₂BrCl]⁺ | -CHO, -CH₃ | 188 |

X-ray Crystallography and Solid-State Analysis

While mass spectrometry provides invaluable information about molecular mass and formula, X-ray crystallography offers an unparalleled view into the three-dimensional atomic arrangement of a compound in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound. creative-biostructure.comwikipedia.org The technique involves irradiating a high-quality single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is directly related to the arrangement of atoms within the crystal lattice.

A successful analysis of this compound would yield a detailed three-dimensional model of the molecule. jove.com This model provides highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. pulstec.net It would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the aldehyde group relative to the ring. Furthermore, the analysis elucidates the crystal packing, showing how individual molecules arrange themselves in the solid state and revealing any significant intermolecular interactions, such as halogen bonding or π–π stacking, which govern the material's bulk properties. nih.gov

| Parameter Type | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-Cl, C=O, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, C-C-Br). |

| Torsion Angles | Define the conformation of the molecule (e.g., the twist of the aldehyde group relative to the aromatic ring). |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions between adjacent molecules in the crystal lattice. |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the forces that govern crystal packing. For a molecule like this compound, this analysis would reveal the nature and extent of various non-covalent interactions.

The analysis generates a three-dimensional surface around a molecule, color-coded to represent different properties. For instance, the d_norm surface, a key feature of Hirshfeld analysis, uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots highlight close contacts, which are indicative of strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts in a scatter plot. These plots provide a quantitative breakdown of the types of interactions present. For substituted benzaldehydes, common interactions include:

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

Hydrogen Bonding: Although lacking a strong hydrogen bond donor, the aldehyde oxygen can act as a hydrogen bond acceptor, forming weak C-H···O interactions.

van der Waals Forces: These non-specific interactions are ubiquitous and contribute significantly to the crystal packing.

By analyzing the percentage contribution of each type of contact, researchers can build a comprehensive picture of the supramolecular assembly of the crystal. rsc.orgscirp.orgscirp.org

The following interactive table illustrates the typical contributions of various intermolecular contacts that might be observed in the crystal structure of a substituted benzaldehyde (B42025), such as this compound.

| Intermolecular Contact | Description | Potential Contribution |

| H···H | Represents contacts between hydrogen atoms on adjacent molecules. | Often the largest contributor due to the abundance of hydrogen atoms on the molecular surface. |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | Significant due to the presence of the aromatic ring and methyl group. |

| O···H/H···O | Typically indicates hydrogen bonding where the aldehyde oxygen acts as an acceptor. | Moderate contribution, indicative of weak C-H···O interactions. |

| Br···H/H···Br | Interactions involving the bromine atom. | Can indicate weak hydrogen bonding or other close contacts. |

| Cl···H/H···Cl | Interactions involving the chlorine atom. | Similar to bromine, these contacts contribute to the overall packing. |

| C···C | Suggests the presence of π-π stacking interactions between aromatic rings. | Contribution varies depending on the packing arrangement. |

Chromatographic Purity and Reaction Monitoring Methodologies

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify components in a mixture. For this compound, an HPLC method would be developed to determine its purity and to detect any impurities or byproducts from its synthesis.

A typical HPLC method would involve the following:

Stationary Phase: A C18 reversed-phase column is commonly used for aromatic compounds.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The composition can be isocratic (constant) or a gradient (varied over time).

Detection: A UV detector set to a wavelength where the analyte absorbs strongly, typically around 254 nm for benzaldehyde derivatives.

Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

The retention time (RT) is a characteristic parameter for a compound under specific HPLC conditions. The following interactive table provides a hypothetical example of an HPLC report for a sample of this compound.

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 1.2 | Impurity A |

| 2 | 4.8 | 98.5 | This compound |

| 3 | 6.1 | 0.3 | Impurity B |

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and more cost-effective chromatographic technique, primarily used for qualitative analysis and for monitoring the progress of chemical reactions. It allows for the rapid separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).

For monitoring a reaction that produces this compound, TLC can be used to:

Track the consumption of starting materials.

Observe the formation of the product.

Detect the presence of any intermediates or byproducts.

The separation is visualized by spotting the reaction mixture on a TLC plate and developing it in a suitable mobile phase. The positions of the separated compounds are then identified, often using a UV lamp. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

An example of how TLC might be used to monitor a reaction is shown in the interactive table below.

| Compound | Rf Value | Observation |

| Starting Material | 0.2 | Spot diminishes over time. |

| This compound | 0.6 | Spot appears and intensifies as the reaction proceeds. |

| Byproduct | 0.4 | A faint spot may appear, indicating the formation of a side product. |

By comparing the Rf values of the spots in the reaction mixture to those of the pure starting material and product, a chemist can effectively monitor the reaction's progress towards completion. scirp.orgscirp.org

Applications of 3 Bromo 2 Chloro 5 Methylbenzaldehyde in Advanced Chemical Research

Strategic Building Block in Organic Synthesis

As a substituted benzaldehyde (B42025), 3-Bromo-2-chloro-5-methylbenzaldehyde possesses functional groups—an aldehyde, a bromine atom, a chlorine atom, and a methyl group on a benzene (B151609) ring—that suggest its potential as a versatile building block in organic synthesis. The aldehyde group can participate in a wide array of chemical transformations, such as nucleophilic additions, condensations, and oxidations. The halogen substituents (bromo and chloro) offer reactive sites for cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

There is no specific information in the reviewed literature detailing the use of this compound in the design and synthesis of complex organic scaffolds.

While benzaldehyde derivatives are common precursors for heterocyclic compounds through reactions like condensation with amines or active methylene compounds, specific examples involving this compound are not documented in the available scientific literature.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for modifying complex molecules at a late step in the synthesis to improve their properties. The carbon-halogen bonds present in this compound could theoretically be targets for LSF reactions. However, there are no specific studies where this compound has been used to develop new late-stage functionalization methodologies. General LSF approaches often focus on the conversion of C-H or C-X (where X is a halogen) bonds into other functional groups.

Utility in Medicinal Chemistry and Chemical Biology Research

The structural motifs present in this compound are found in various biologically active molecules. Halogenated aromatic compounds are of significant interest in medicinal chemistry as the halogens can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

No specific investigational pharmaceutical candidates have been identified in the literature that utilize this compound as a key intermediate in their synthesis.

The development of chemical probes for biochemical assays and enzyme studies often requires specific functionalities that can interact with biological targets or be used for detection. There is no information available to suggest that this compound has been developed or utilized as such a probe.

Exploration of Structure-Activity Relationships in Analogs

The specific arrangement of substituents on the benzaldehyde ring of this compound provides a unique scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry. In SAR studies, chemists systematically modify a molecule's structure to understand how these changes affect its biological activity. This understanding is crucial for optimizing lead compounds into potent and selective drug candidates.

For halogenated benzaldehydes, the nature, position, and number of halogen atoms are key determinants of a molecule's biological effects. Research on analogous compounds demonstrates that these features can significantly influence properties like binding affinity to biological targets, metabolic stability, and cell permeability. For instance, the presence of bromine and chlorine atoms, as in this compound, can enhance biological activity through several mechanisms, including the formation of halogen bonds with protein residues.

Detailed theoretical and experimental analyses of similar compounds, such as 5-Bromosalicylaldehyde, have been used to create derivatives and assess their potential for drug-like properties. nih.gov Such studies involve computational approaches like Density Functional Theory (DFT) to understand the molecule's electronic structure and reactivity, which are fundamental to its interaction with biological systems. nih.gov By comparing the biological activities of a series of analogs where the bromo, chloro, and methyl groups are systematically altered or repositioned, researchers can build robust SAR models. These models guide the rational design of new molecules with improved therapeutic profiles, potentially leading to the development of novel agents in areas like antimicrobial or anticancer research.

Table 1: Influence of Substituents on Molecular Properties and Potential Biological Activity

| Substituent Group | Position | Potential Influence on Activity | Rationale |

| Bromo (-Br) | 3 | Can form halogen bonds; increases lipophilicity, potentially enhancing membrane permeability. | Halogen bonds are specific non-covalent interactions that can improve ligand binding affinity. |

| Chloro (-Cl) | 2 | Alters electronic distribution of the ring; contributes to hydrophobic interactions. | The ortho-position of the chloro group can sterically influence the conformation of the aldehyde group. |

| Methyl (-CH₃) | 5 | Provides a non-polar surface for van der Waals interactions; can influence metabolic stability. | The methyl group can block sites of metabolic oxidation, potentially increasing the compound's half-life. |

| Aldehyde (-CHO) | 1 | Acts as a hydrogen bond acceptor; serves as a reactive handle for synthesizing derivatives (e.g., Schiff bases). | The polar aldehyde group is often crucial for direct interaction with active sites of enzymes or receptors. nih.gov |

Ligand Design for Protein-Ligand Interactions (e.g., Molecular Docking)

This compound is a compelling candidate for ligand design and virtual screening campaigns in structure-based drug discovery. The process of drug design often begins with identifying a protein target associated with a disease and then designing a small molecule (ligand) that can bind to it and modulate its function. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. easychair.org

The distinct chemical features of this compound make it suitable for such in silico studies:

Hydrogen Bonding: The aldehyde group's oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donor residues (e.g., arginine, lysine, serine) in a protein's binding pocket.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species. This can provide additional binding affinity and specificity.

Computational chemists can use docking software to screen large virtual libraries of compounds derived from the this compound scaffold against a protein target of interest. The software employs scoring functions to estimate the binding affinity for different poses, helping to prioritize which analogs should be synthesized and tested in the laboratory. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic changes that occur upon ligand binding, revealing how the protein and ligand adapt to each other to form a stable complex. easychair.org

Contributions to Materials Science and Polymer Chemistry

Monomer or Intermediate for Functional Polymer Synthesis

In the field of polymer chemistry, substituted benzaldehydes are valuable as precursors for the synthesis of functional monomers. This compound, with its reactive aldehyde group, can serve as a key starting material for creating specialized polymers. For example, it can undergo reactions like the Knoevenagel condensation with compounds containing active methylene groups to yield vinyl monomers. chemrxiv.org

A study on various ring-substituted benzaldehydes demonstrated their use in synthesizing novel isobutyl phenylcyanoacrylates, which were subsequently copolymerized with styrene to create polymers with tailored properties. chemrxiv.org Following a similar synthetic strategy, this compound could be used to produce monomers where the halogen and methyl substituents are incorporated into the polymer structure. These functional groups can impart specific characteristics to the final polymer, such as:

Increased thermal stability

Flame retardant properties (due to the halogen content)

Modified refractive index

Sites for post-polymerization modification

The versatility of the aldehyde group allows for its conversion into a wide range of polymerizable functionalities, making this compound a useful building block for creating advanced polymeric materials.

Precursor for Electronic, Optical, and Magnetic Materials

The unique electronic properties conferred by halogen and methyl substituents on an aromatic ring make this compound an interesting precursor for materials with specific electronic, optical, or magnetic characteristics. Halogenated aromatic compounds are integral to the synthesis of various specialty materials used in electronics.

The substitution pattern on the benzaldehyde ring influences the molecule's electron density and, consequently, the electronic properties of larger systems derived from it. By incorporating this molecule into larger conjugated systems, such as oligomers or polymers, materials scientists can fine-tune properties like:

Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for applications in organic semiconductors and light-emitting diodes (OLEDs).

Charge Transport: The ability to conduct electrical charge, which is essential for components in transistors and photovoltaic cells.

Photoluminescence: The emission of light after absorbing photons, a key property for developing sensors and optical displays.

Research in this area often involves multi-step synthesis where the benzaldehyde serves as a foundational block, which is then elaborated into more complex molecular architectures designed for specific material applications.

Development of Specialty Chemicals and Dyes

Historically, substituted benzaldehydes have been fundamental intermediates in the synthesis of dyes and pigments. This compound can serve as a precursor in the production of specialty chemicals, including novel colorants. The aldehyde group is readily converted into other functional groups that can extend the chromophore (the part of the molecule responsible for color).

For example, condensation reactions with aniline (B41778) derivatives or other aromatic amines can lead to the formation of Schiff bases, which are often colored compounds. The specific substituents—bromo, chloro, and methyl—act as auxochromes, which can modify the wavelength of light absorbed and thus alter the final color of the dye. These groups can also influence other important properties such as lightfastness, solubility in different media, and affinity for various substrates like textiles or plastics. The reactivity of this compound allows it to be a starting point for creating molecules with specific desired properties for high-value chemical applications.

Analytical Method Development and Environmental Research Applications

Ensuring the purity of chemical compounds is critical, particularly in the pharmaceutical and materials science industries. For a compound like this compound, a significant analytical challenge is the detection and quantification of regioisomers (positional isomers) that may be formed as impurities during synthesis. longdom.org

Developing robust analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), is essential for quality control. A study on the related compound 3-chloro-5-fluorophenol highlighted the importance of creating specific GC methods to separate all nine of its possible regioisomer impurities. longdom.org A similar strategy would be required for this compound to ensure that the material meets the required specifications for its intended application. Such methods are crucial for process optimization and for guaranteeing the consistency and reliability of the final product.

From an environmental perspective, halogenated organic compounds are often subject to scrutiny due to their potential for persistence and bioaccumulation. Therefore, sensitive analytical methods are required to detect and monitor their presence in environmental samples (e.g., water, soil). While no specific environmental studies on this compound are available, research on other brominated and chlorinated compounds, such as those used in pesticides or disinfectants, underscores the need for understanding their environmental fate. epa.gov Analytical methods developed for quality control can be adapted for environmental monitoring to study the degradation pathways and potential impact of such specialty chemicals.

Development of Analytical Standards for Related Halogenated Aromatics

The accurate identification and quantification of halogenated aromatic compounds in various matrices are of significant importance due to their prevalence as industrial chemicals and environmental pollutants. nih.govscience.gov The development of robust and reliable analytical methods, such as gas chromatography-mass spectrometry (GC/MS), is essential for environmental monitoring and regulatory compliance. nih.gov In this context, highly purified compounds like this compound play a critical role as analytical standards.

An analytical standard is a highly pure substance used as a reference point in quantitative analysis. The utility of this compound as a standard is multifaceted:

Method Calibration: In instrumental analysis, a calibration curve is generated by running standards of known concentrations to establish a relationship between the instrument's response and the analyte's concentration. This compound can be used to calibrate instruments for the analysis of benzaldehydes with similar halogenation patterns.

Retention Time Identification: In chromatographic techniques like GC, the time it takes for a compound to pass through the column (retention time) is a key identifier. As a standard, this compound provides a precise retention time, aiding in the tentative identification of other, less characterized halogenated benzaldehydes in complex mixtures.

Method Validation and Quality Control: It can be used as a spiking standard, where a known amount is added to a sample (e.g., soil, water, or industrial effluent) to assess the efficiency of the entire analytical procedure, including extraction, cleanup, and analysis. nih.gov This helps to determine the method's accuracy and recovery rates for compounds of a similar chemical class.

The development of multiresidue determination methods for various halogenated aromatics requires such specific standards to ensure that the complex extraction and cleanup processes are effective for the target analytes. nih.gov Given the vast number of possible halogenated aromatic structures, having access to specific, well-characterized standards like this compound is indispensable for creating comprehensive and reliable analytical protocols for environmental and industrial contaminants.

Role of this compound as an Analytical Standard

| Application Area | Function | Importance in Halogenated Aromatic Analysis |

|---|---|---|

| Instrument Calibration | Provides a known concentration-to-signal response. | Ensures quantitative accuracy for related substituted benzaldehydes. |

| Compound Identification | Establishes a specific retention time in chromatography. | Aids in the identification of unknown halogenated aldehydes in complex samples. |

| Method Validation | Used as a spiking agent to test recovery and efficiency. | Verifies the reliability and robustness of analytical procedures for environmental samples. |

| Quality Control (QC) | Included in QC samples to monitor instrument performance over time. | Guarantees consistent and reproducible results in routine analysis. |

Studies on Environmental Fate and Transformation Pathways of Related Compounds

The key environmental processes that related halogenated aromatics undergo include biodegradation and photodegradation.

Biodegradation: Microbial action is a primary driver for the transformation of organic pollutants in the environment. Studies on other halogenated aromatic aldehydes have shown that anaerobic bacteria can mediate several key reactions:

Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid. For instance, compounds like 3-chloro-4-hydroxybenzaldehyde are transformed into the corresponding carboxylic acids. nih.gov

Reduction of the Aldehyde Group: The aldehyde can be reduced to a hydroxymethyl group (-CH₂OH) or even further to a methyl group (-CH₃). nih.gov This process has been observed in the transformation of various chlorovanillins. nih.gov

Dehalogenation: Microbes can remove halogen substituents from the aromatic ring. For example, 3-bromo-4-hydroxybenzaldehyde has been shown to undergo debromination to form 4-hydroxybenzoic acid. nih.gov This is a critical step in detoxification, as it reduces the compound's halogen content.

Photodegradation: Sunlight can induce the degradation of chemical compounds in aqueous environments. Research on chlorinated benzaldehydes demonstrates that UV irradiation leads to the decomposition of the molecule. researchgate.net This process often involves homolytic cleavage, where the carbon-halogen bond is broken, leading to the formation of chloride ions and other degradation products. researchgate.net The position and type of halogen can influence the rate of degradation. researchgate.net

The physicochemical properties of halogenated benzaldehydes, such as water solubility and volatility, are heavily influenced by the number and position of halogen substituents. mdpi.com These properties dictate the compound's mobility and distribution in different environmental compartments (air, water, soil), which in turn affects its susceptibility to various degradation processes. mdpi.com Therefore, this compound serves as an important reference compound for studying how the specific combination of bromine, chlorine, and methyl substituents influences these degradation pathways.

Potential Environmental Transformation Pathways for Halogenated Benzaldehydes

| Process | Transformation Type | Example Reactant (Related Compound) | Observed Product(s) | Reference |

|---|---|---|---|---|

| Biodegradation (Anaerobic) | Oxidation | 3-Chloro-4-hydroxybenzaldehyde | Corresponding carboxylic acid | nih.gov |

| Reduction | 5- and 6-Chlorovanillin | Hydroxymethyl and methyl compounds | nih.gov | |

| Dehalogenation | 3-Bromo-4-hydroxybenzaldehyde | 4-Hydroxybenzoic acid, Phenol | nih.gov | |

| Photodegradation (UV) | Homolytic Cleavage | Chlorobenzaldehydes | Chloride ions, formaldehyde | researchgate.net |

Emerging Research Frontiers and Future Perspectives for 3 Bromo 2 Chloro 5 Methylbenzaldehyde

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of functionalized aromatic aldehydes is undergoing a transformation driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. rjpn.orgmdpi.com For a molecule like 3-Bromo-2-chloro-5-methylbenzaldehyde, moving beyond traditional multi-step syntheses—which may involve hazardous reagents and generate significant waste—is a key objective.

Future synthetic strategies are expected to focus on high-yield, atom-economical reactions. One promising avenue is the direct, selective oxidation of the corresponding halogenated toluene (B28343). While the oxidation of toluene derivatives can yield a mixture of products, new catalytic systems are being developed to selectively produce the aldehyde. google.com Another approach involves catalyst-free and solvent-free reaction conditions, which have been successfully applied to other substituted benzaldehydes. researchgate.netmdpi.com These methods, often utilizing microwave or ultrasound irradiation, can reduce reaction times and energy consumption while minimizing the use of hazardous organic solvents. rjpn.org

The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, also represents a significant advance in sustainable synthesis. researchgate.netacs.org Such a strategy for this compound could involve a sequence of halogenation and formylation reactions without the need to isolate intermediates, thereby reducing solvent usage and material loss.

Table 1: Comparison of Potential Green Synthesis Methodologies for Substituted Benzaldehydes

| Methodology | Catalyst/Reagent | Solvent | Key Advantages |

| Selective Toluene Oxidation | Manganese or Cobalt salts | Typically solvent-free or aqueous | Utilizes abundant starting materials; high atom economy. |

| Microwave-Assisted Synthesis | Often catalyst-free | Solvent-free or green solvents (e.g., water, ethanol) | Rapid reaction times; energy efficient; reduced waste. mdpi.com |

| One-Pot Reduction/Cross-Coupling | Palladium complexes | Toluene | High efficiency; bypasses intermediate isolation steps. researchgate.net |

| Solvent-Free Halogenation | N-Halosuccinimides | None | Eliminates solvent waste; simplifies product purification. |

Unexplored Reactivity Pathways and Catalytic Transformations

The aldehyde functional group is a cornerstone of organic synthesis, but the interplay of the halogen and methyl substituents on the this compound ring opens up avenues for novel reactivity. The electron-withdrawing nature of the halogens and the aldehyde group can influence the reactivity of the aromatic ring itself, particularly in transition-metal-catalyzed C–H functionalization reactions. researchgate.netbeilstein-journals.org

Recent advances have demonstrated that the aldehyde group can act as a transient directing group, guiding catalysts to functionalize the C–H bond at the ortho position. acs.orgyoutube.com Applying this strategy to this compound could enable the introduction of new functional groups at the C-6 position, leading to highly complex and valuable molecular architectures. Catalytic systems, particularly those based on ruthenium and palladium, are at the forefront of this research, enabling reactions such as ortho-hydroxylation and amination. acs.orgacs.org

Furthermore, the aldehyde can participate in a variety of multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. The specific electronic profile of this compound could influence the outcomes of well-established multicomponent reactions like the Kabachnik–Fields or Groebke–Blackburn–Bienaymé reactions, potentially leading to novel heterocyclic compounds with interesting biological properties.

Finally, the selective transformation of the aldehyde is another key area. Chemoselective hydrogenation of the aldehyde to an alcohol, without affecting the carbon-halogen bonds, is a significant challenge. nih.gov The development of specialized catalysts, such as those based on manganese, could provide a mild and efficient route to 3-bromo-2-chloro-5-methylbenzyl alcohol, a valuable synthetic intermediate. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. mdpi.com For this compound, DFT calculations can provide deep insights into its electronic structure, molecular geometry, and vibrational spectra.

These computational models can predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com By modeling how the bromo, chloro, and methyl substituents influence the electron distribution across the aromatic ring and the carbonyl group, researchers can predict the most likely sites for nucleophilic or electrophilic attack. This predictive power is invaluable for designing new reactions and understanding reaction mechanisms. rsc.org

Moreover, computational tools can be used to simulate how this compound might interact with biological targets, such as enzyme active sites. Molecular docking studies can predict binding affinities and conformations, helping to prioritize compounds for synthesis and biological screening. dntb.gov.ua This in silico approach accelerates the discovery process for new pharmaceuticals and materials by focusing laboratory efforts on the most promising candidates.

Table 2: Illustrative DFT-Calculated Properties for Substituted Benzaldehydes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzaldehyde (B42025) | -6.89 | -1.85 | 5.04 | 3.12 |

| 4-Chlorobenzaldehyde | -7.05 | -2.01 | 5.04 | 1.70 |

| 4-Bromobenzaldehyde | -6.98 | -2.00 | 4.98 | 1.65 |

| This compound | Predicted Value | Predicted Value | Predicted Value | Predicted Value |

Note: Values for benzaldehyde and its 4-halo derivatives are illustrative and based on published calculation principles. mdpi.commdpi.com Values for the title compound are yet to be specifically published and represent a key area for future computational research.

Expansion into Novel Biological and Material Science Paradigms

The unique combination of functional groups in this compound makes it a promising building block for both new bioactive molecules and advanced materials. Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, as the inclusion of halogen atoms can enhance properties like metabolic stability, membrane permeability, and binding affinity. rsc.orgcreative-proteomics.com

In medicinal chemistry, the aldehyde can serve as a synthetic handle to build more complex structures, such as Schiff bases or heterocyclic systems, which are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern of this compound could lead to derivatives with novel modes of action or improved selectivity for biological targets.

In material science, functionalized benzaldehydes are valuable monomers for creating advanced polymers. acs.org The aldehyde group can be used in polymerization reactions to form polyacetals or be modified to introduce other polymerizable groups. acs.orgresearchgate.net Copolymers synthesized from benzaldehyde derivatives can exhibit unique properties, such as being degradable under specific conditions (e.g., acidic environments), which is useful for creating "smart" materials or drug delivery systems. acs.orgthieme-connect.com The presence of halogen atoms can also impart desirable characteristics to the resulting polymers, such as flame retardancy and altered electronic properties. rsc.org The development of polymers derived from this compound could lead to new materials with tailored thermal, optical, or mechanical properties.

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-2-chloro-5-methylbenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and formylation. A validated approach includes:

Bromination : React 5-chloro-2-methylbenzaldehyde with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C for 6 hours to introduce the bromine atom .

Chlorination : Use SOCl₂ or PCl₅ in anhydrous conditions to substitute hydroxyl groups or activate positions for chlorination.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Critical Factors :

- Temperature : Excess heat may lead to debromination or side reactions.

- Inert Atmosphere : Prevents oxidation of the aldehyde group .

Yield Optimization : Adjust stoichiometry (1.2 eq NBS) and monitor reaction progress via TLC. Typical yields range from 60–75% .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

- NMR Spectroscopy :

- ¹H NMR : Identifies aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- ¹³C NMR : Confirms carbonyl carbon (δ ~190 ppm) and halogenated aromatic carbons.

- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺ at m/z 233.91) and isotopic patterns (Br/Cl).

- X-ray Crystallography : Resolves crystal packing and substituent positions (using SHELXL for refinement) .

Comparison Table :

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H NMR | Functional group ID | Aldehyde/aromatic protons |

| X-ray | 3D structure | Bond lengths/angles |

| IR | Aldehyde C=O stretch | ~1700 cm⁻¹ |

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Design experiments to probe reaction pathways:

Kinetic Studies : Monitor Suzuki-Miyaura coupling (e.g., with phenylboronic acid) via HPLC to determine rate constants.

Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps.

Computational Modeling : Employ DFT calculations (Gaussian 16) to map transition states and identify rate-limiting steps.

Key Insight : Steric hindrance from the methyl group may slow transmetallation in Pd-catalyzed reactions .

Q. What strategies mitigate instability of this compound during long-term storage?

Methodological Answer: Stability is compromised by:

- Oxidation : Aldehyde group susceptibility.

- Light/Temperature : Accelerates degradation.

Best Practices : - Storage : Under argon at 2–8°C in amber vials .

- Stabilizers : Add 0.1% BHT to inhibit radical formation.

Validation : Monitor purity via GC-MS monthly; degradation products (e.g., carboxylic acid) appear at m/z 248.

Q. How do substituent positions influence the biological activity of derivatives synthesized from this compound?

Methodological Answer: Structure-Activity Relationship (SAR) Workflow :

Derivatization : Synthesize analogs (e.g., replacing Br with I or methyl with CF₃).

Bioassays : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

Docking Studies : AutoDock Vina predicts binding modes; compare with X-ray structures of enzyme-ligand complexes .

Key Finding : The chloro group at position 2 enhances hydrophobic interactions in ATP-binding pockets .

Q. How should researchers address contradictions in reported synthetic yields or purity?

Methodological Answer: Common Issues :

- Impurity Sources : Residual solvents (DMF) or halogen exchange.

- Analytical Discrepancies : Varied HPLC methods (C18 vs. phenyl columns).

Resolution Steps :

Reproduce Protocols : Use identical reagents (e.g., NBS from same supplier).

Standardize Analysis : Adopt USP guidelines for purity assessment.

Interlab Validation : Collaborate to verify yields (e.g., 65±5% in three independent labs) .

Q. What computational tools predict the environmental impact of this compound metabolites?

Methodological Answer: In Silico Workflow :

Metabolite Prediction : Use Meteor Nexus to simulate Phase I/II metabolism.

Toxicity Profiling : EPA’s TEST software estimates aquatic toxicity (LC50 for Daphnia magna).

Degradation Modeling : BIOWIN predicts biodegradation half-life (>60 days indicates persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products